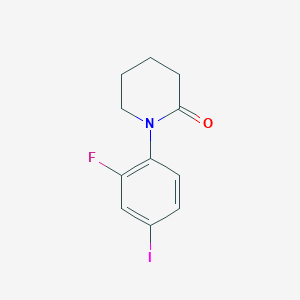

1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11FINO |

|---|---|

Molecular Weight |

319.11 g/mol |

IUPAC Name |

1-(2-fluoro-4-iodophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H11FINO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |

InChI Key |

KIMXAXVAEACULF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C=C(C=C2)I)F |

Origin of Product |

United States |

Contextualization Within the Landscape of N Aryl Piperidinone Chemistry

N-aryl piperidinones are a well-established class of heterocyclic compounds characterized by a six-membered piperidinone ring attached to an aromatic group via the ring's nitrogen atom. These structures are recognized as crucial synthetic intermediates and core components in a multitude of biologically active molecules. acs.org The synthesis of N-aryl piperidinones has been a subject of ongoing research, as these scaffolds are prevalent in many agents targeting the central nervous system (CNS), including antidepressants and antipsychotics. acs.org

General synthetic strategies often involve the reaction of an appropriately substituted aniline (B41778) with a precursor that can form the piperidinone ring. One documented method for creating N-aryl-4-piperidones, a related structural class, involves the reaction of an aniline with N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org For the synthesis of N-aryl-2-piperidones, a common approach is the cyclization of a δ-amino pentanoic acid derivative or, more directly, the reaction of an aniline with a 5-halovaleryl chloride, leading to an amide that subsequently undergoes intramolecular cyclization to form the lactam ring. The specific aniline required for the titular compound, 2-fluoro-4-iodoaniline (B146158), is a commercially available reagent. sigmaaldrich.com The N-arylation of pre-formed piperidinone (or pyridone) rings is another viable strategy, often employing copper-catalyzed coupling reactions. researchgate.net The versatility in synthetic approaches allows for a wide variety of substitutions on the aryl ring, enabling chemists to explore how different functional groups impact molecular properties.

Significance of Piperidinone Scaffolds in Synthetic Organic Chemistry and Chemical Biology Research

The piperidinone ring, a lactam derivative of piperidine (B6355638), is a foundational scaffold in the fields of organic synthesis and chemical biology. ontosight.aihmdb.ca Piperidine itself is one of the most common heterocyclic motifs found in FDA-approved pharmaceuticals and natural alkaloids. np-mrd.org The inclusion of a carbonyl group to form a piperidinone introduces a planar, polar amide functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.

Piperidinone-based structures are valued for several key reasons:

Structural Rigidity: The cyclic nature of the piperidinone scaffold reduces the conformational flexibility compared to analogous acyclic structures, which can lead to higher binding affinity and selectivity for a specific biological target.

Synthetic Versatility: The piperidinone ring can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for drug discovery. The carbonyl group and the nitrogen atom are common points for modification, as are the carbon atoms of the ring. nih.gov

Pharmacological Privilege: The piperidinone motif is considered a "privileged scaffold" because it is capable of binding to multiple, distinct biological receptors, depending on the specific substitution patterns around the core. Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. nih.gov

The parent compound, 2-piperidinone (also known as δ-valerolactam), is a versatile chemical intermediate used in the synthesis of more complex molecules, including the anticoagulant drug apixaban. nih.govinnospk.com This highlights the role of the piperidinone core as a fundamental building block in the construction of sophisticated pharmaceutical agents. innospk.com

Table 1: Physicochemical Properties of 2-Piperidinone

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | nih.govinnospk.com |

| Molecular Weight | 99.13 g/mol | nih.govinnospk.com |

| Melting Point | 38-40 °C | innospk.com |

| Boiling Point | 256-262 °C | innospk.com |

| Water Solubility | 291 g/L at 25 °C | innospk.com |

| LogP | -0.46 | nih.gov |

This interactive table provides key data on the parent scaffold. Users can sort and filter the information.

Historical and Contemporary Perspectives on Halogenated Phenyl Moieties in Molecular Design

The incorporation of halogens into molecular structures is a time-honored strategy in medicinal chemistry. Historically, halogens like chlorine and fluorine were often introduced to increase a compound's lipophilicity, thereby enhancing its ability to cross cell membranes and the blood-brain barrier. They were also used for their steric bulk to probe or occupy binding pockets of target proteins. However, the contemporary understanding of halogen interactions is far more nuanced.

Today, halogens are recognized for their ability to form specific, directional, non-covalent interactions known as halogen bonds . This interaction occurs between an electropositive region on the halogen atom (termed a σ-hole) and a Lewis base (an electron donor) such as an oxygen or nitrogen atom in a biological target. acs.orgijres.org The strength of this bond increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. acs.org

The specific halogenation pattern in 1-(2-fluoro-4-iodophenyl)piperidin-2-one is particularly noteworthy:

Iodine: As the largest and most polarizable stable halogen, iodine is an excellent halogen bond donor. nih.gov The C-I···O interaction energy in a protein complex can be significant, ranging from 14.2 to 17.6 kJ/mol, providing a substantial contribution to binding affinity. acs.org The presence of electron-withdrawing groups on the same aromatic ring, such as fluorine, can further enhance the positive character of the σ-hole on the iodine atom, strengthening the halogen bond. youtube.comresearchgate.net

The ortho-fluoro, para-iodo substitution pattern is therefore a strategic combination, potentially conferring both enhanced metabolic stability (from fluorine) and strong target-binding interactions through halogen bonding (from iodine).

Table 2: Role of Halogens in Molecular Design

| Halogen | Key Property | Primary Role in Drug Design | Halogen Bond Donor Strength |

| Fluorine (F) | High Electronegativity, Small Size | Metabolic Blocker, Electronic Modulation | Weakest |

| Chlorine (Cl) | Moderate Electronegativity & Size | Lipophilicity, Steric Bulk, Weak Halogen Bonding | Weak |

| Bromine (Br) | Good Polarizability | Lipophilicity, Steric Bulk, Moderate Halogen Bonding | Moderate |

| Iodine (I) | High Polarizability, Large Size | Strong Halogen Bonding, Steric Bulk | Strongest |

This interactive table summarizes the distinct contributions of different halogens in medicinal chemistry.

Mechanistic Research and Molecular Level Interactions of 1 2 Fluoro 4 Iodophenyl Piperidin 2 One

Investigation of Enzymatic Inhibition Mechanisms In Vitro

There is currently no published research detailing the enzymatic inhibition mechanisms of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one.

Enzyme Kinetics and Determination of Inhibition Type (e.g., Competitive, Non-competitive)

Without experimental data, the type of enzymatic inhibition, if any, exerted by this compound cannot be determined. Kinetic studies are necessary to establish whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor of any particular enzyme. Such studies would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

Analysis of Active Site Interactions (e.g., Mutational Studies, Co-crystallography of Enzyme-Compound Complexes)

Details regarding the interaction of this compound with the active site of any enzyme are unknown. Techniques such as site-directed mutagenesis, which can identify key amino acid residues involved in binding, and X-ray co-crystallography, which provides a three-dimensional structure of the enzyme-inhibitor complex, have not been reported for this compound.

Receptor Binding Affinity and Selectivity Studies In Vitro

No data from in-vitro receptor binding assays for this compound are currently available.

Radioligand Binding Assays and Competition Curves

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These experiments, which would involve competing this compound against a labeled ligand, have not been documented in the literature. Consequently, key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for any receptor are unknown.

Label-Free Biosensor Techniques (e.g., Surface Plasmon Resonance (SPR)) for Kinetic Binding Parameters

Advanced techniques like Surface Plasmon Resonance (SPR), which can measure the real-time kinetics of binding and dissociation (k_on and k_off rates), have not been applied to study the interaction of this compound with any biological target.

Biophysical Characterization of Protein-Ligand Interactions

There is a lack of published biophysical data characterizing the interaction between this compound and any protein. Techniques such as isothermal titration calorimetry (ITC), which measures the thermodynamic parameters of binding, or nuclear magnetic resonance (NMR) spectroscopy, which can provide insights into the structural changes upon binding, would be required to furnish this information.

Scientific Inquiry into this compound Remains Undisclosed in Public Research

Despite a thorough search of available scientific literature, detailed mechanistic and molecular-level interaction studies for the chemical compound this compound are not publicly available. As a result, a comprehensive article focusing on its thermodynamic binding profiles, ligand-protein interaction mapping, and modulation of cellular pathways, as requested, cannot be generated at this time.

Scientific research on novel chemical entities often progresses through various stages, from initial synthesis and characterization to in-depth mechanistic studies. It appears that research concerning this compound has not yet reached a stage where detailed investigations into its biological interactions are published in accessible scientific journals or databases.

The requested article outline specified a deep dive into several advanced biochemical and cell-based assays. These include:

Isothermal Titration Calorimetry (ITC): A technique used to measure the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Solution-State NMR Spectroscopy: A powerful method for mapping the binding site of a ligand on a protein at an atomic level and for characterizing the dynamics of the interaction.

Target Engagement Studies in Cultured Cell Lines: Cellular assays designed to confirm that a compound interacts with its intended target within a cellular environment.

Downstream Signaling Pathway Analysis: Investigations into the subsequent molecular events that are triggered or inhibited following the binding of a compound to its target.

The absence of published data in these specific areas for this compound prevents a scientifically accurate and detailed response. While general methodologies for these techniques are well-documented, applying them to a specific and uncharacterized compound would require speculative and unverified information, which falls outside the scope of factual reporting.

It is possible that research on this compound is ongoing in private or academic laboratories and has not yet been disseminated. Future publications may shed light on the mechanistic properties of this compound. Until such data becomes available, a detailed analysis as per the requested outline remains unfeasible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Fluoro 4 Iodophenyl Piperidin 2 One Analogues

Rational Design and Synthesis of Analogues for Systematic SAR Probing

The rational design of analogues of 1-(2-fluoro-4-iodophenyl)piperidin-2-one involves a methodical approach to dissect the molecule and understand the role of each component. This process typically includes modifications of the heterocyclic piperidinone ring, alterations of the substituents on the phenyl ring, and exploration of different chemical linkers and scaffold rigidification strategies to enhance desired biological activities and properties.

Modifications of the Piperidinone Ring System

The piperidin-2-one core is a crucial element of the scaffold, and its modification can significantly impact biological activity. One common modification is the reduction of the lactam carbonyl group to yield the corresponding piperidine (B6355638). This alteration eliminates a potential hydrogen bond acceptor and changes the geometry and conformational flexibility of the ring. For instance, in a series of farnesyltransferase (FTase) inhibitors, converting the piperidine-2-one core to a piperidine core resulted in a notable increase in potency, suggesting that the lactam functionality was not essential for activity and its removal was beneficial. acs.org

Furthermore, the introduction of unsaturation into the piperidinone ring, creating a dehydropiperidine, has also been explored. This modification flattens the ring system and can influence the orientation of the substituents. In some cases, this has led to an increase in inhibitory potency. acs.org The synthesis of these modified rings often involves multi-step sequences starting from appropriate precursors, followed by cyclization and functional group manipulations.

Substituent Effects on the 2-Fluoro-4-iodophenyl Moiety (e.g., Positional Isomers, Bioisosteric Replacements)

The 2-fluoro-4-iodophenyl group is a key recognition element, and its substitution pattern is critical for target engagement. Systematic probing of this moiety involves the synthesis of positional isomers and the introduction of bioisosteric replacements for the fluorine and iodine atoms.

Positional Isomers: The positions of the halogen substituents on the phenyl ring can drastically alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity. For example, moving a substituent from the 2-position to the 3- or 4-position can lead to significant changes in activity. Structure-activity relationship studies on related phenylpiperidine series have shown that the position of a bromo substituent on the phenyl ring is important for farnesyltransferase inhibition, with the 2-bromo derivative being more potent than the 3-bromo or 4-bromo analogues. acs.org

Bioisosteric Replacements: Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The iodine atom at the 4-position, for instance, can be replaced with other halogens (e.g., bromine, chlorine) or with other electron-withdrawing or lipophilic groups to explore the impact on potency and selectivity. Similarly, the 2-fluoro substituent can be replaced with other small, electronegative groups. For example, replacing a halogen with a methyl or cyano group can provide insights into the electronic and steric requirements of the binding pocket.

Exploration of Linker Chemistry and Scaffold Rigidification

While the core structure of this compound does not inherently contain a linker, the principles of linker chemistry and scaffold rigidification are often applied in the design of more complex analogues to improve their pharmacological profiles. This can involve introducing a linker between the phenyl ring and the piperidinone nitrogen or by incorporating the existing scaffold into a more constrained system.

Scaffold rigidification aims to reduce the conformational flexibility of a molecule, which can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to the target. This can be achieved by introducing additional rings or unsaturated bonds. For example, incorporating the piperidine ring into a spirocyclic or bridged bicyclic system can significantly constrain its conformation and present the substituents in a more defined orientation for interaction with the biological target.

Comparative Evaluation of Mechanistic Activity Profiles Across Analogues In Vitro

The synthesized analogues of this compound are subjected to a battery of in vitro assays to determine their mechanistic activity profiles. This comparative evaluation is essential for establishing a clear SAR and identifying promising lead candidates for further development.

Dose-Response Analysis and Potency Determination

A primary step in the in vitro evaluation is to determine the potency of the analogues, typically by generating dose-response curves. From these curves, key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) can be calculated. These values provide a quantitative measure of the compound's potency against a specific biological target.

For example, in a study of piperidine-based farnesyltransferase inhibitors, the IC50 values were determined for a series of analogues with modifications at various positions. This allowed for a direct comparison of their potencies and the establishment of clear SAR trends.

Table 1: In Vitro Potency of Selected Piperidinone and Piperidine Analogues as Farnesyltransferase Inhibitors acs.org

| Compound | R1 | R2 | Core Structure | IC50 (nM) |

| Analogue 1 | 3-Pyridylmethyl | 3-Bromophenyl | Piperidin-2-one | 420 |

| Analogue 2 | 3-Pyridylmethyl | 2-Bromophenyl | Piperidin-2-one | 140 |

| Analogue 3 | 3-Pyridylmethyl | 2-Bromophenyl | Piperidine | 8.2 |

| Analogue 4 | 3-Pyridylmethyl | 3,4-Dihydroxyphenyl | Piperidin-2-one | 46 |

| Analogue 5 | 3-Pyridylmethyl | 3,4-Dihydroxyphenyl | Piperidine | 3.7 |

This table is generated based on data for structurally related compounds to illustrate the principles of SAR, as specific data for this compound analogues was not available in the provided search results.

Selectivity Profiling Against Multiple Targets

In addition to potency, the selectivity of the analogues is a critical parameter. Ideally, a drug candidate should interact potently with its intended target while having minimal activity against other related or unrelated targets to minimize off-target effects. Selectivity profiling involves testing the compounds against a panel of relevant biological targets.

The selectivity index, which is the ratio of the potency against off-targets to the potency against the primary target, is often calculated to quantify the selectivity of a compound. A higher selectivity index indicates a more selective compound. For instance, in the development of triple reuptake inhibitors based on piperazine (B1678402) and piperidine scaffolds, the IC50 values for the inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake were determined to assess the selectivity profile of the synthesized compounds.

Table 2: Selectivity Profile of a Piperazine-Based Triple Reuptake Inhibitor

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| Analogue 6 | 158.7 | 99 | 97.5 |

This table is included to illustrate the concept of selectivity profiling and is based on a structurally distinct class of compounds as specific selectivity data for this compound analogues was not available in the provided search results.

By systematically applying these principles of rational design, synthesis, and in vitro evaluation, researchers can build a comprehensive understanding of the SAR and SPR of this compound analogues, paving the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Computational approaches have become indispensable in modern drug discovery, enabling the rapid assessment of chemical compounds and the prediction of their biological activities. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are two such computational techniques that play a pivotal role in the optimization of lead compounds. In the context of this compound analogues, these methods provide a framework for understanding how structural modifications influence their biological effects, thereby guiding the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound analogues involves establishing a mathematical relationship between the structural properties of the compounds and their observed biological activities. This process typically begins with the generation of a dataset of analogues with experimentally determined activities. A variety of statistical methods can then be employed to create the predictive model.

One common approach is Multiple Linear Regression (MLR), which seeks to find a linear relationship between the biological activity and a set of molecular descriptors. nih.gov For instance, a hypothetical MLR model for a series of this compound analogues might take the form:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MR) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), logP represents lipophilicity, TPSA is the topological polar surface area, and MR is the molar refractivity. The coefficients (β) are determined by the regression analysis.

More advanced machine learning techniques are also frequently utilized, including Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov These methods can capture more complex, non-linear relationships between the molecular structure and biological activity, often leading to more robust and accurate predictive models. nih.gov The reliability of any developed QSAR model is rigorously assessed through internal and external validation techniques to ensure its predictive power for new, untested compounds. nih.govnih.gov

The following table illustrates a hypothetical dataset that could be used to develop a QSAR model for analogues of this compound.

| Compound ID | R1-Group | R2-Group | pIC₅₀ | LogP | TPSA (Ų) |

| 1 | H | H | 5.8 | 2.1 | 20.3 |

| 2 | CH₃ | H | 6.2 | 2.5 | 20.3 |

| 3 | H | OCH₃ | 5.9 | 2.0 | 29.5 |

| 4 | Cl | H | 6.5 | 2.8 | 20.3 |

| 5 | H | NH₂ | 5.5 | 1.5 | 46.3 |

Identification of Key Molecular Descriptors Influencing Activity

A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the this compound analogues. These descriptors can be broadly categorized into several types:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the substituents on the phenyl ring of this compound can alter its electronic properties and, consequently, its interaction with a biological target.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices. The steric bulk of substituents on the piperidin-2-one ring could influence the compound's ability to fit into a binding pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

The following table presents a hypothetical summary of the contribution of different molecular descriptors to the biological activity of this compound analogues, as might be derived from a QSAR study.

| Descriptor Type | Descriptor Example | Correlation with Activity | Implication for Design |

| Hydrophobic | LogP | Positive | Increasing lipophilicity may enhance activity. |

| Electronic | Hammett Constant (σ) | Negative | Electron-withdrawing groups on the phenyl ring may be favorable. |

| Steric | Molar Refractivity (MR) | Positive | Bulkier substituents at certain positions may increase potency. |

| Topological | Wiener Index | Negative | Increased branching may be detrimental to activity. |

Elucidation of Essential Pharmacophoric Elements for Optimal Molecular Interaction

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov Pharmacophore modeling for this compound analogues aims to identify the essential structural elements and their spatial arrangement required for optimal molecular interaction. researchgate.net

The key pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond. The carbonyl oxygen of the piperidin-2-one ring is a potential HBA.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond. While the parent compound lacks a strong HBD, analogues could be designed to include one.

Hydrophobic Regions (HY): Nonpolar regions of the molecule that can engage in hydrophobic interactions. The phenyl ring is a prominent hydrophobic feature.

Aromatic Rings (AR): Aromatic systems that can participate in π-π stacking or other aromatic interactions. The fluoro-iodophenyl group serves this purpose.

Positive/Negative Ionizable Features: Groups that can be charged at physiological pH and form ionic interactions.

By aligning a set of active analogues, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity.

A hypothetical pharmacophore model for a series of this compound analogues might consist of:

An aromatic ring feature corresponding to the fluoro-iodophenyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the piperidin-2-one ring.

A hydrophobic feature associated with the piperidine ring.

The spatial relationships (distances and angles) between these features would be critical for biological activity. This model would serve as a valuable tool for the rational design of new analogues with improved potency and selectivity.

Emerging Research Applications and Future Directions for 1 2 Fluoro 4 Iodophenyl Piperidin 2 One in Scientific Discovery

Development as a Molecular Probe for Biological Systems

The structural characteristics of 1-(2-fluoro-4-iodophenyl)piperidin-2-one make it an excellent candidate for development into a molecular probe. The aryl iodide moiety is particularly amenable to radioiodination with isotopes such as ¹²³I for Single-Photon Emission Computed Tomography (SPECT), or ¹²⁵I for in vitro applications like autoradiography and radioligand binding assays. Furthermore, the 2-fluoro-4-iodophenyl group is a known component in imaging agents developed for neurological targets, suggesting its compatibility with biological systems. rsc.orgnih.gov

The presence of both fluorine and iodine offers dual utility. While the iodine is ideal for radioiodination, the fluorine atom provides a site for potential ¹⁸F labeling for Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique. nih.govnih.gov This dual-halogen pattern allows for the creation of a suite of probes from a single precursor for different imaging and assay platforms.

| Isotope | Emission Type | Half-Life | Primary Application |

| ¹²³I | Gamma (γ) | 13.2 hours | SPECT Imaging |

| ¹²⁵I | Gamma (γ) | 59.4 days | Radioligand Assays, Autoradiography |

| ¹³¹I | Beta (β), Gamma (γ) | 8.0 days | Radiotherapy, Imaging |

| ¹⁸F | Positron (β+) | 109.7 minutes | PET Imaging |

Table 1. Potential Radioisotopes for Labeling this compound.

Applications in Target Identification and Validation Research

A radiolabeled version of this compound could serve as a powerful tool for target identification. nih.gov If the parent compound exhibits biological activity in a phenotypic screen, a radiolabeled derivative can be used in binding assays with cell lysates or tissue homogenates. Subsequent purification and identification of the protein-ligand complex can reveal the molecular target responsible for the compound's effects. This is a crucial step in translating a phenotypic "hit" into a validated chemical probe for further study. nih.gov

Utility in Mechanistic Chemical Biology Studies

Beyond target identification, molecular probes derived from this scaffold can be used to investigate complex biological processes. nih.govmst.edu For instance, a fluorescently tagged or radiolabeled version could be used to quantify receptor occupancy in response to other drugs, or to visualize the biodistribution of the compound in an organism in real-time. Such probes are instrumental in understanding how a small molecule interacts with its target in a native biological context, providing insights into its mechanism of action. nih.govacs.org

Potential Role in Fragment-Based Drug Discovery (FBDD) or Covalent Probe Strategies (Conceptual)

Fragment-based drug discovery (FBDD) is a successful strategy that builds potent ligands from smaller, low-complexity molecules that bind weakly but efficiently to a biological target. nih.govnih.govdrughunter.com While the molecular weight of this compound (~321.1 g/mol ) is slightly above the typical "Rule of Three" cutoff for fragments (MW < 300 Da), its constituent parts—the 2-fluoro-4-iodophenyl group and the piperidin-2-one ring—are classic fragment-like structures. nih.gov

This compound could serve as an advanced fragment or a starting point for "fragment-growing" campaigns. The aryl iodide provides a synthetically tractable vector for elaboration. astx.com Using well-established palladium-catalyzed cross-coupling reactions, chemists can systematically add new chemical functionalities to explore the binding pocket of a target protein and rapidly increase potency. astx.com

Conceptually, the aryl iodide could also be explored for the development of covalent probes. While less reactive than common electrophilic "warheads" like acrylamides, aryl halides can participate in certain covalent bond-forming reactions with protein residues under specific conditions, potentially leading to highly selective probes with long-lasting effects. nih.govacs.orgnih.gov

Integration into Methodological Advancements in Organic Synthesis or Analytical Chemistry

The this compound structure is a valuable tool for advancing chemical methodologies. The aryl iodide is a key functional group in a multitude of transition metal-catalyzed cross-coupling reactions. rsc.org Its reactivity allows it to serve as a test substrate for developing novel synthetic methods, such as new catalysts or reaction conditions that offer improved yields, selectivity, or functional group tolerance.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Amine/Amide | C-N |

| Ullmann Condensation | Alcohol/Phenol | C-O |

Table 2. Key Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety.

In analytical chemistry, the presence of both fluorine and iodine provides unique spectroscopic signatures. For example, ¹⁹F NMR is a powerful analytical tool with a wide chemical shift range and high sensitivity, making the fluorine atom a useful reporter for studying molecular interactions. The high mass of iodine makes it a distinctive marker in mass spectrometry. Advanced analytical techniques like triple quadrupole ICP-MS can be used for the sensitive detection of both halogens in various matrices. thermofisher.comnih.gov

Utility as a Precursor for Advanced Chemical Entities in Specialized Research Areas

Perhaps the most immediate and promising application of this compound is as a chemical building block. mdpi.com The piperidine (B6355638) scaffold is a common feature in many approved drugs and biologically active compounds. nih.govgoogle.com The aryl iodide functional group is a versatile handle for introducing molecular complexity. This precursor can be used to synthesize libraries of more elaborate molecules for screening against various disease targets. For instance, the 2-fluoro-4-iodophenyl piperazine (B1678402)/piperidine motif has been incorporated into ligands targeting dopamine (B1211576) D4 receptors and adenosine (B11128) A2A receptors, highlighting its value in neuroscience drug discovery. nih.gov

Challenges and Opportunities in Further Academic Exploration of the Compound and its Derivatives

Despite its potential, the exploration of this compound is not without challenges. A primary hurdle is the current lack of published research specifically on this molecule, requiring foundational studies to establish its basic properties and reactivity. The synthesis of substituted piperidin-2-ones can also be challenging, potentially requiring multi-step routes or specialized catalysts. researchgate.netrsc.org Furthermore, the in vivo stability of the carbon-iodine bond can be a concern, as deiodination can occur metabolically, which would be a disadvantage for a molecular probe or therapeutic. nih.gov

However, these challenges are matched by significant opportunities. The dual halogenation presents a platform for developing orthogonal synthetic strategies, where the iodine and fluorine atoms can be functionalized independently. chemistryviews.org The compound serves as an excellent starting point for exploring new chemical space in FBDD, potentially leading to novel inhibitors for challenging drug targets. astx.com The versatility of the scaffold as a precursor for molecular probes, covalent ligands, and diverse compound libraries represents a substantial opportunity for both academic and industrial researchers to develop new tools and therapeutic leads. nih.gov

Conclusion and Future Outlook on Research into 1 2 Fluoro 4 Iodophenyl Piperidin 2 One

Summary of Key Research Findings and Methodological Contributions

A thorough review of scientific literature and chemical databases reveals a significant lack of specific data for 1-(2-Fluoro-4-iodophenyl)piperidin-2-one. There are no readily accessible studies detailing its synthesis, characterization, or application. While methods for the synthesis of analogous compounds, such as 1-(4-iodophenyl)piperidin-2-one, are documented and often involve N-arylation reactions, specific protocols tailored to the fluoro- and iodo-substituted variant have not been published. This absence of foundational research means there are currently no key findings or methodological contributions to summarize for this particular molecule.

Broader Implications for Fundamental Chemical and Biological Sciences

The potential implications of this compound for chemical and biological sciences can be inferred from the known roles of its constituent parts. The piperidinone core is a common scaffold in medicinal chemistry, appearing in a range of pharmaceuticals. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. The iodine atom provides a site for further chemical modification, such as cross-coupling reactions, or for the introduction of a radiolabel for imaging studies.

Therefore, this compound could theoretically be a precursor for:

Novel Pharmaceuticals: As an intermediate in the synthesis of more complex molecules targeting a variety of biological pathways.

Radiolabeled Tracers: For use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, by leveraging the iodine atom for radiolabeling.

Chemical Probes: To investigate biological processes due to its potential for derivatization.

Identification of Knowledge Gaps and Formulation of Future Research Hypotheses

The primary knowledge gap is the complete absence of experimental data for this compound. This presents a clear opportunity for foundational research. Future research hypotheses could include:

Hypothesis 1: An efficient and scalable synthetic route to this compound can be developed using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.

Hypothesis 2: The compound can serve as a versatile intermediate for the synthesis of a library of novel compounds through Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions at the iodo-position.

Hypothesis 3: The unique electronic properties conferred by the fluorine and iodine substituents will lead to derivatives with enhanced biological activity or selectivity compared to their non-halogenated analogs.

Hypothesis 4: Radiolabeled versions of this compound or its derivatives could be developed as effective imaging agents for specific biological targets, such as enzymes or receptors in the central nervous system.

Recommendations for Collaborative and Interdisciplinary Research Initiatives

To unlock the potential of this compound, a collaborative and interdisciplinary approach is essential. Recommended initiatives include:

Synthetic Chemistry and Process Development: Collaboration between academic and industrial chemists to establish robust and scalable synthetic methods.

Medicinal Chemistry and Drug Discovery: Partnerships between synthetic chemists and pharmacologists to design and synthesize libraries of derivatives and screen them for biological activity against various therapeutic targets.

Radiopharmaceutical Chemistry and Nuclear Medicine: Joint efforts between radiochemists and imaging scientists to develop and evaluate radiolabeled tracers based on this scaffold for diagnostic purposes.

Computational Chemistry and Molecular Modeling: Involvement of computational chemists to predict the properties of derivatives and guide the design of new molecules with desired biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.